

Synthesis of Methyl 2-amino-5-bromonicotinate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-amino-5-bromonicotinate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis routes for **Methyl 2-amino-5-bromonicotinate**, a key intermediate in the pharmaceutical industry. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways to facilitate understanding and replication.

Introduction

Methyl 2-amino-5-bromonicotinate (CAS No: 50735-34-7) is a crucial building block in the synthesis of a variety of bioactive molecules and active pharmaceutical ingredients (APIs).^{[1][2]} Its structure, featuring a brominated pyridine ring with both amino and methyl ester functionalities, makes it a versatile substrate for further chemical modifications, particularly in the development of novel therapeutics. This guide outlines the two principal synthetic strategies for its preparation: the bromination of a pre-existing ester and the esterification of a brominated acid.

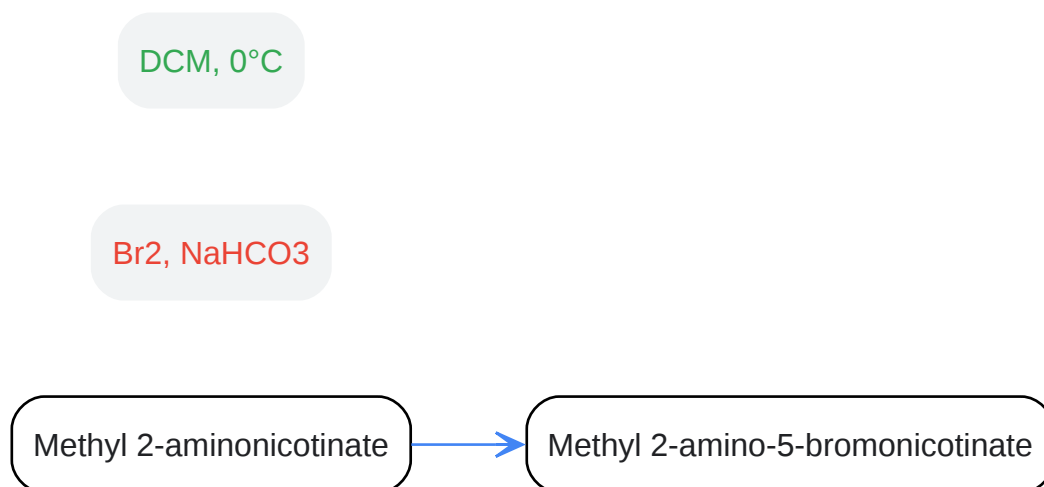
Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 2-amino-5-bromonicotinate** is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₇ H ₇ BrN ₂ O ₂	[1][3]
Molecular Weight	231.05 g/mol	[3][4]
Appearance	White to yellow solid/Off-white to pale yellow crystalline powder	[1][5]
Melting Point	143-146 °C / 148-149 °C	[3][4]
Boiling Point	275.2±35.0 °C (Predicted)	[4]
Density	1.662±0.06 g/cm ³ (Predicted)	[4]
Purity (HPLC)	≥98%	[1][5]

Synthesis Route 1: Bromination of Methyl 2-aminonicotinate

This synthetic approach involves the direct bromination of Methyl 2-aminonicotinate. The amino group at the 2-position directs the electrophilic substitution to the 5-position of the pyridine ring.



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Figure 1: Bromination of Methyl 2-aminonicotinate.

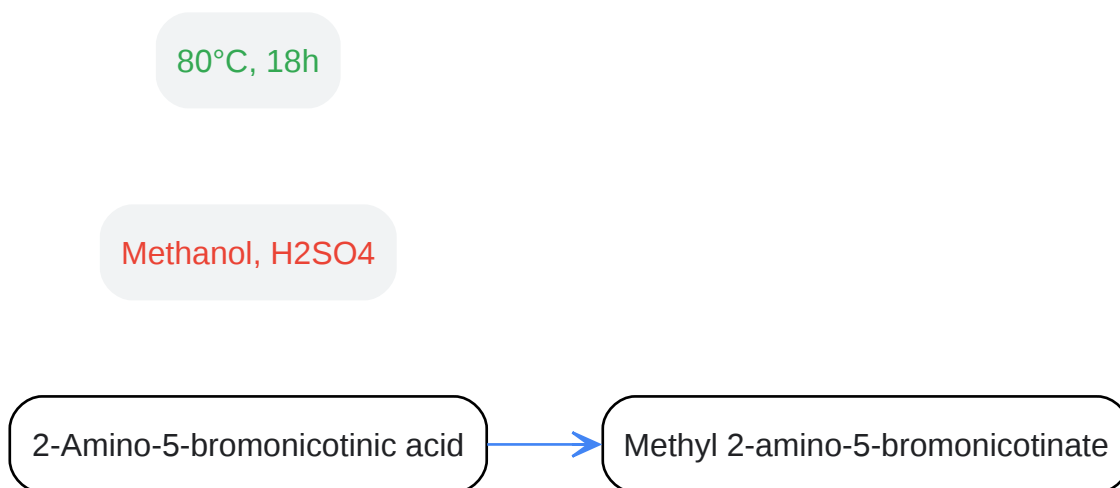
Experimental Protocol

The following protocol is based on a documented laboratory procedure[3]:

- **Dissolution:** In a suitable reaction vessel, dissolve Methyl 2-aminonicotinate (2 g, 13.15 mmol) and sodium bicarbonate (2.2 g, 26.31 mmol) in dichloromethane (DCM, 30 mL).
- **Cooling:** Cool the stirred solution to 0 °C using an ice bath.
- **Bromination:** Prepare a solution of bromine (1.01 mL) in DCM (20 mL). Add this bromine solution dropwise to the reaction mixture at 0 °C.
- **Monitoring:** The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove inorganic salts and neutralize any remaining acid.
- **Purification:** The crude product is then purified, commonly through recrystallization or column chromatography, to yield the final product.

Synthesis Route 2: Esterification of 2-Amino-5-bromonicotinic Acid

This alternative route begins with 2-Amino-5-bromonicotinic acid, which is then esterified to form the desired methyl ester. This method is advantageous if the brominated acid is a more readily available starting material. 2-Amino-5-bromonicotinic acid can be prepared by the bromination of 2-aminonicotinic acid[6].



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Figure 2: Esterification of 2-Amino-5-bromonicotinic acid.

Experimental Protocol

The following detailed protocol has been reported[3]:

- **Reaction Setup:** To a solution of 2-amino-5-bromonicotinic acid (1.0 g, 4.6 mmol) in methanol (10 mL), add concentrated sulfuric acid (2.0 mL, 36.8 mmol) dropwise.
- **Heating:** Stir the mixture at 80 °C for 18 hours.
- **Monitoring:** Monitor the reaction for completion using TLC.
- **Solvent Removal:** After the reaction is complete, remove the solvent under reduced pressure.
- **Neutralization and Extraction:** Neutralize the residue with a saturated aqueous solution of NaHCO₃. Extract the product with ethyl acetate (3 x 20 mL).
- **Drying and Concentration:** Combine the organic layers, dry over MgSO₄, and concentrate in vacuo.
- **Product Isolation:** The procedure affords the product as a white powder (1.0 g, 94% yield) without the need for further purification.

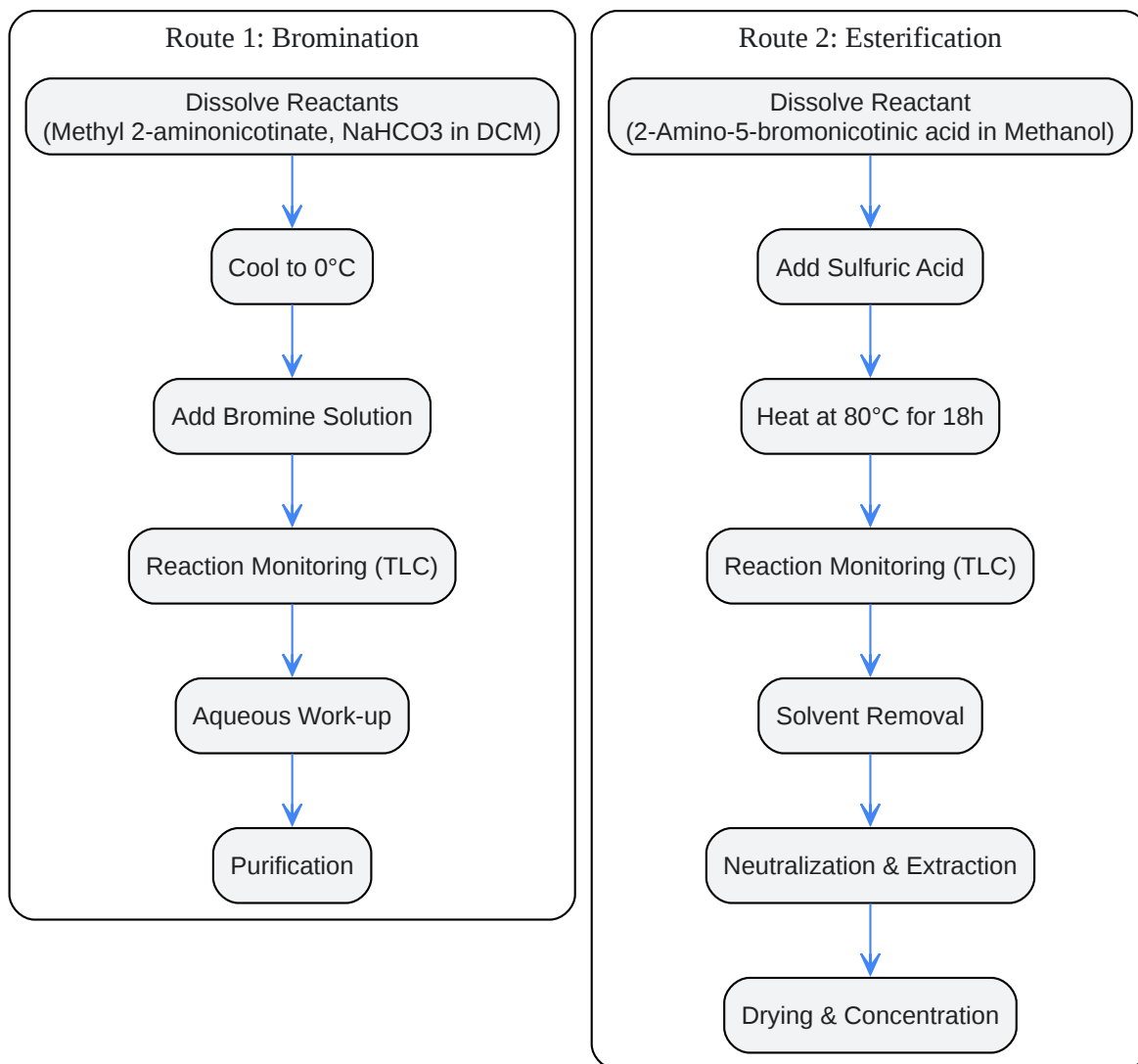
Quantitative Data Summary

The table below summarizes the reported quantitative data for the synthesis and characterization of **Methyl 2-amino-5-bromonicotinate**.

Data Type	Value	Reference
Route 2 Yield	94%	[3]
¹ H NMR (400 MHz, d ₆ -DMSO)	δ 8.24 (1H, d, J=2.4 Hz), 8.21 (1H, d, J=2.4 Hz), 6.68–6.19 (2H, br.s), 3.89 (3H, s)	[3]
¹³ C NMR (100 MHz, d ₆ -DMSO)	δ 166.6, 158.0, 154.4, 142.0, 107.5, 106.1, 52.4	[3]
HRMS (ESI+)	Calc. for C ₇ H ₇ N ₂ O ₂ Br [M+H] ⁺ 230.9764/232.9743, found 230.9765/232.9745	[3]
IR (neat, cm ⁻¹)	ν 3425, 3131, 2918, 1704, 1620, 1223, 796, 526	[3]

Experimental Workflow Visualization

The logical flow of the experimental procedures for both synthesis routes can be visualized as follows.



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Figure 3: Comparative experimental workflows.

Conclusion

This guide has detailed two reliable and well-documented synthetic routes for the preparation of **Methyl 2-amino-5-bromonicotinate**. The choice between the bromination of Methyl 2-aminonicotinate and the esterification of 2-Amino-5-bromonicotinic acid will likely depend on the availability and cost of the starting materials. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the efficient and reproducible synthesis of this important chemical intermediate.

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